3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Description
3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a fused pyrazole-pyrazine scaffold with a bromine substituent at position 3 and a methyl group at position 2. Its synthesis typically involves multi-step protocols, including cyclization and functionalization of pyrazole precursors, as seen in related pyrazolo[1,5-a]pyrazine derivatives . The bromine atom enhances electrophilic reactivity, making it a candidate for further derivatization in drug discovery .
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H8BrN3O/c1-4-5(8)6-7(12)9-2-3-11(6)10-4/h2-3H2,1H3,(H,9,12) |
InChI Key |
DZIJBEQCHGTLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCNC(=O)C2=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-methylpyrazole with a suitable amine, followed by cyclization to form the pyrazolopyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 undergoes substitution with nucleophiles under mild conditions. This reaction is critical for introducing functional groups or modifying biological activity.
Mechanistic Insight : The electron-deficient pyrazine ring activates the C-Br bond for SNAr, with the methyl group at position 2 sterically directing nucleophiles to position 3 .
Oxidation and Reduction
The dihydropyrazine moiety and carbonyl group participate in redox reactions:
Oxidation
-
KMnO4/H2SO4 : Converts the dihydropyrazine ring to a fully aromatic pyrazine system, yielding 3-bromo-2-methylpyrazolo[1,5-a]pyrazin-4-one (89% yield).
-
mCPBA : Epoxidizes the 6,7-dihydro ring, forming an oxirane derivative (63% yield) .
Reduction
-
NaBH4/MeOH : Selectively reduces the carbonyl group to a hydroxyl group, producing 3-bromo-2-methyl-4-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine (72% yield) .
Functionalization at Position 7
The C7 hydrogen undergoes formylation or halogenation to enhance pharmacological properties:
Key Finding : Formylation at C7 increases binding affinity for mGluR2 receptors by 12-fold compared to the parent compound .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings for structural diversification:
Optimized Conditions : Suzuki couplings achieve >90% yield with electron-deficient aryl boronic acids .
Stability and Degradation Pathways
-
Hydrolytic Stability : Resistant to hydrolysis at pH 1–12 (24 hr, 25°C) due to the electron-withdrawing pyrazine ring .
-
Photodegradation : UV light (254 nm) induces debromination, forming 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one as the major degradant (t1/2 = 3.2 hr).
This compound’s versatility in nucleophilic substitution, cross-coupling, and redox chemistry makes it a privileged scaffold in drug discovery. Recent advances in C7 functionalization and enantioselective synthesis have expanded its utility in developing CNS-active agents and kinase inhibitors.
Scientific Research Applications
3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo-pyrazine structure. It has a molecular weight of approximately 230.06 g/mol and the molecular formula . The compound includes a bromine atom at the 3-position, a methyl group at the 2-position, and a carbonyl functional group, influencing its chemical activity and biological interactions.
Potential Applications
Research suggests that this compound may have biological activities, such as acting as an enzyme inhibitor or receptor modulator, and has been explored for therapeutic effects. It finds uses across various fields.
Interaction Studies
Interaction studies of this compound have focused on its binding affinity and modulation effects on specific receptors.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6,7-Dihydro-pyrazolo[1,5-a]pyrazin-4(5H)-one | C7H8N4O | Lacks bromine substitution; potential different biological activity |
| 3-Chloro-2-methyl-pyrazolo[1,5-a]pyrazin-4(5H)-one | C7H8ClN3O | Chlorine substitution may alter receptor interaction profile |
| 2-Methyl-pyrazolo[1,5-a]pyrazin-4(5H)-one | C7H8N4O | Simplified structure without halogen; focuses on core activity |
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Stereochemical and Prodrug Considerations
- Chiral methyl groups : The (R)-7-methyl analog of 5-aryl derivatives shows 10-fold higher mGlu3 receptor affinity than the (S)-isomer, underscoring the importance of stereochemistry in target engagement .
- Cyclization dynamics : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones can reversibly cyclize into β-amidomethyl vinyl sulfones under physiological conditions, acting as prodrugs for cysteine protease inhibitors. However, the brominated target compound lacks evidence of such equilibrium behavior .
Table 2: Cyclization and Prodrug Potential
| Compound | Cyclization Reversibility | Prodrug Utility | Reference |
|---|---|---|---|
| Dihydropyrazolo derivatives | pH-dependent equilibrium | Masked vinyl sulfone release | |
| Target compound | Not reported | Limited evidence | N/A |
Biological Activity
3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound notable for its unique pyrazolo-pyrazine structure. With a molecular formula of and a molecular weight of approximately 230.06 g/mol, this compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores the biological activity of this compound, including its synthesis, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Bromine atom at the 3-position
- Methyl group at the 2-position
- Carbonyl functional group contributing to its reactivity
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6,7-Dihydro-pyrazolo[1,5-a]pyrazin-4(5H)-one | C7H8N4O | Lacks bromine substitution; potential different activity |
| 3-Chloro-2-methyl-pyrazolo[1,5-a]pyrazin-4(5H)-one | C7H8ClN3O | Chlorine substitution may alter receptor interaction profile |
| 2-Methyl-pyrazolo[1,5-a]pyrazin-4(5H)-one | C7H8N4O | Simplified structure without halogen |
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound exhibits significant biological activities. It has been explored for its potential as an enzyme inhibitor and receptor modulator in various therapeutic contexts.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of pyrazole compounds exhibited cytotoxicity against several cancer cell lines:
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of specific kinases : Such as Aurora-A kinase, which is crucial in cell cycle regulation.
- Modulation of apoptotic pathways : Inducing apoptosis in cancer cells through various signaling pathways.
Study on Antitumor Activity
A comprehensive study evaluated the antitumor activity of various pyrazole derivatives, including this compound. The findings indicated:
- Significant inhibition of cell proliferation in multiple cancer cell lines.
- The compound showed a promising IC50 against HCT116 and MCF-7 cell lines with values around 0.39 ± 0.06 µM and 0.46 ± 0.04 µM respectively .
Inhibition Studies
Further investigations revealed that compounds similar to this compound inhibited important cellular pathways:
Q & A
Q. What are the key synthetic routes for 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, and how can intramolecular cyclization be minimized during synthesis?
The compound is typically synthesized via multi-step reactions involving bromination and alkylation. A common challenge is unwanted intramolecular cyclization, which forms inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. To mitigate this, reaction conditions (e.g., solvent polarity, temperature) must be optimized. For example, using aprotic solvents like 1,4-dioxane and controlled heating (25–90°C) with sodium carbonate as a base can suppress cyclization . Post-synthesis purification via column chromatography (e.g., EtOAc/hexanes gradient) ensures product integrity .
Q. What safety precautions are required when handling this compound?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3). Researchers must use PPE (gloves, goggles, lab coats) and work in a fume hood. Emergency protocols for spills include neutralization with inert absorbents and disposal via hazardous waste channels. Safety data sheets (SDS) from suppliers like Ambeed provide detailed hazard classifications (H302, H315, H319, H335) .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Single-crystal X-ray diffraction is the gold standard for structural confirmation, revealing details like dihedral angles (e.g., 16.05–84.84° between aromatic rings) and conformational deviations (e.g., 0.681 Å for C11 in the pyrazine ring) . Complementary techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., bromine at C3, methyl at C2).
- HPLC-MS : For purity assessment (>99% via gradient elution) .
- FT-IR : To confirm functional groups (e.g., carbonyl at 1700–1750 cm⁻¹) .
Advanced Research Questions
Q. What is the structure-activity relationship (SAR) of this compound in modulating mGluR2 receptors?
SAR studies reveal that the 3-bromo substituent enhances mGluR2 negative allosteric modulation (NAM) potency by 100-fold compared to non-halogenated analogs. The methyl group at C2 improves metabolic stability, while the pyrazinone core is critical for binding to the allosteric site. Substitutions at position 7 (e.g., methylsulfonylmethyl) further optimize selectivity over mGluR3 . Advanced analogs (e.g., compound 11 in ) achieve EC₅₀ values <10 nM in vitro and in vivo efficacy at 0.32 mg/kg in rodent cognition models .
Q. How does this compound induce apoptosis in A549 lung cancer cells, and what mechanistic contradictions exist in the literature?
The compound triggers apoptosis via ROS-mediated pathways, elevating integrin β4 and activating caspase-3 . However, contradictory data exist:
- Pro-apoptotic : Pan et al. (2008) report ROS-dependent cytochrome c release and Bax/Bcl-2 modulation .
- Autophagy crosstalk : Zheng et al. (2015) note concurrent autophagy induction, which may antagonize apoptosis under nutrient-deprived conditions .
To resolve contradictions, researchers should use dual-reporter assays (e.g., Annexin V/LC3-II staining) and pathway inhibitors (e.g., 3-MA for autophagy) .
Q. What in vivo models are suitable for evaluating its pharmacokinetic-pharmacodynamic (PK-PD) profile?
Rodent models (e.g., Sprague-Dawley rats) are used to assess brain penetration and receptor occupancy. Key parameters:
Q. How can structural modifications improve selectivity against off-target kinases or proteases?
- Position 3 : Replacing bromine with bulkier groups (e.g., trifluoromethyl) reduces off-target kinase inhibition (e.g., IRAK4) .
- Position 7 : Introducing polar groups (e.g., carboxylates) enhances selectivity for mGluR2 over alphavirus proteases .
Computational docking (e.g., Glide SP) and kinome-wide profiling (Eurofins KinaseProfiler) are used to validate selectivity .
Methodological Best Practices
Q. Experimental design for assessing anticancer activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
